molecular formula C12H8ClF2NO2 B1597619 Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate CAS No. 318685-01-7

Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate

Cat. No.: B1597619
CAS No.: 318685-01-7
M. Wt: 271.64 g/mol
InChI Key: NQGTXOOKGUUMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8ClF2NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate typically involves the reaction of 4-chloro-6,7-difluoroquinoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include heating the mixture to reflux temperature to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications Overview

FieldApplication Description
ChemistryUsed as an intermediate in the synthesis of complex organic compounds.
BiologyStudied for potential antibacterial and antiviral properties.
MedicineInvestigated as a pharmaceutical intermediate in drug development.
IndustryEmployed in the production of various industrial chemicals and materials.

Chemistry

Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate serves as a crucial intermediate in organic synthesis. Its difluorinated quinoline core is similar to structures found in fluoroquinolone antibiotics, which target bacterial DNA replication enzymes. Researchers are exploring this compound's utility in synthesizing novel fluoroquinolones with enhanced antibacterial activity or broader spectrum coverage .

Biology

The compound exhibits diverse biological activities due to its structural features:

  • Antibacterial Properties : Preliminary studies suggest that this compound may inhibit certain bacterial enzymes, contributing to its potential as an antimicrobial agent .
  • Antiviral Activity : Research is ongoing to determine its efficacy against viral infections, with a focus on understanding the mechanisms by which it interacts with viral targets .

Case Study: Antibacterial Activity

A study conducted on derivatives of quinoline compounds demonstrated that those with fluorine substitutions exhibited enhanced lipophilicity and biological activity, leading to improved enzyme interactions . this compound was among the compounds tested, showing promising results against several bacterial strains.

Medicine

In the medical field, this compound is being investigated for its role as a pharmaceutical intermediate. The unique combination of chlorine and fluorine atoms at specific positions on the quinoline structure may enhance its biological activity compared to similar compounds lacking these substituents .

Potential Applications:

  • Development of new antibiotics targeting resistant bacterial strains.
  • Exploration for anticancer properties based on structural similarities with known anticancer agents.

Industry

This compound is utilized in the production of various industrial chemicals. Its unique chemical properties allow for applications in material science, potentially leading to the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • 6,8-difluoro-7-chloroquinoline
  • 5,6,8-trifluoroquinolines

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct reactivity and biological activity.

Biological Activity

Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate is a synthetic compound that belongs to the quinoline family, which is known for its diverse biological activities. This article examines its biological activity, mechanisms of action, and potential applications in medicinal chemistry and material science.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H8_{8}ClF2_2NO2_2
  • Molecular Weight : 271.65 g/mol
  • IUPAC Name : this compound
  • CAS Number : 318685-01-7

The presence of chlorine and fluorine substituents at specific positions enhances its chemical reactivity and biological activity. The compound features a bicyclic structure composed of a benzene ring fused to a pyridine ring, characteristic of quinolines .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The fluorine atoms in the structure enhance binding affinity and specificity towards these targets, leading to potential antibacterial, antiviral, and anticancer effects. Compounds with similar structures often exhibit the following properties:

  • Antimicrobial Activity : Inhibits bacterial enzymes essential for DNA replication, similar to fluoroquinolone antibiotics.
  • Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in disease processes.

Antimicrobial Properties

Research indicates that this compound shows promise as an antibacterial agent. Its structural similarity to fluoroquinolones suggests it may effectively target bacterial DNA gyrase and topoisomerase IV. In vitro studies have demonstrated its efficacy against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Anticancer Potential

The compound's ability to inhibit certain pathways involved in cancer cell proliferation has been explored. Initial findings suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival. Further research is needed to elucidate the exact mechanisms involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameMolecular FormulaUnique Features
Ethyl 4-chloroquinoline-3-carboxylateC11_{11}H10_{10}ClNO2_2Lacks fluorine substituents
Ethyl 6-fluoroquinoline-3-carboxylateC11_{11}H10_{10}FNO2_2Contains only one fluorine
Ethyl 4-bromoquinoline-3-carboxylateC11_{11}H10_{10}BrNO2_2Bromine instead of chlorine

This compound's unique combination of both chlorine and fluorine atoms at specific positions enhances its biological activity compared to these similar compounds .

Case Studies

  • Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against resistant strains, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Cell Line Studies : Another research project investigated the effects of this compound on various cancer cell lines. The results showed a dose-dependent reduction in cell viability and increased apoptosis markers in treated cells compared to controls.

Properties

IUPAC Name

ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-10-4-9(15)8(14)3-6(10)11(7)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGTXOOKGUUMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363681
Record name ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318685-01-7
Record name ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared following the procedure described in Step 2 for the synthesis of 3a using 2c instead of 2a. 1H NMR (CDCl3) δ (ppm): 1.47 (3H, t, J=7.08 Hz), 4.56 (2H, q, J=7.08 Hz), 7.72 (1H, d, J=8.79 Hz), 8.39 (1H, d, J=8.78 Hz), 9.23 (1H, s). m/z 271.6/273.6 (M+/M+2). m/z 272.6 (MH+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 58.3 g of ethyl 6,7-difluoro-4-oxoquinoline-3-carboxylate in 490 g of phosphorus oxychloride was heated at 95° C. for 5 hours with stirring. After evaporation to dryness under reduced pressure (5.2 kPa), the viscous residue obtained was supplemented with 500 cm3 of ice-cold water and decomposed by slow addition of a saturated aqueous potassium carbonate solution up to pH 8. The insoluble material formed was extracted twice with 400 cm3 of dichloromethane. The organic extracts obtained were dried over sodium sulphate in the presence of animal charcoal, filtered, and concentrated under reduced pressure (5.2 kPa). The residue obtained was recrystallized from 800 cm3 of hexane. 53 g of ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate was obtained in the form of white crystals, which melted at 111° C.
Quantity
58.3 g
Type
reactant
Reaction Step One
Quantity
490 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
Reactant of Route 4
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
Reactant of Route 5
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.